N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a furan ring, a sulfonamide group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the furan derivative: The furan ring is synthesized through the cyclization of appropriate precursors.
Introduction of the sulfonamide group: This step involves the reaction of the furan derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Attachment of the acetamide group: The final step involves the acylation of the sulfonamide with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under mild conditions to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under catalytic hydrogenation conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria.
Pathways Involved: This inhibition can disrupt the synthesis of nucleotides, ultimately leading to the death of bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide compound with similar enzyme inhibitory properties.
Furazolidone: A furan derivative with antimicrobial activity.
Acetaminophen: An acetamide derivative with analgesic and antipyretic properties.
Uniqueness
N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide is unique due to its combination of a furan ring, a sulfonamide group, and an acetamide group, which confer a distinct set of chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit multiple modes of biological activity.
Properties
IUPAC Name |
N-[4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-12(19)18-13-5-7-15(8-6-13)24(21,22)17-11-16(2,20)10-14-4-3-9-23-14/h3-9,17,20H,10-11H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMUKEFAGNIXED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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